molecular formula C9H17ClN2 B2381011 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride CAS No. 2445791-96-6

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride

Cat. No.: B2381011
CAS No.: 2445791-96-6
M. Wt: 188.7
InChI Key: XGNSQOMQGMALKM-UHFFFAOYSA-N
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Description

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile hydrochloride is a cyclohexane derivative featuring an amino group, two methyl substituents at the 3-position, and a carbonitrile group at the 1-position. Its molecular formula is C₉H₁₇ClN₂, with a molecular weight of 188.70 g/mol . This compound is classified as a synthetic building block, primarily used in organic chemistry and pharmaceutical research for developing novel molecules. The cyclohexane ring provides structural rigidity, while the carbonitrile group offers reactivity for further functionalization.

Properties

IUPAC Name

1-amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2.ClH/c1-8(2)4-3-5-9(11,6-8)7-10;/h3-6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNSQOMQGMALKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)(C#N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amino and nitrile groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or other biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to cyclic amines, adamantane derivatives, and other carbonitrile-containing molecules (Table 1).

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications References
1-Amino-3,3-dimethylcyclohexane-1-carbonitrile hydrochloride C₉H₁₇ClN₂ 188.70 Cyclohexane ring, amino, dimethyl, carbonitrile Synthetic intermediate, drug discovery
Memantine Hydrochloride C₁₂H₂₁N·HCl 215.8 Adamantane tricyclic structure, amino Alzheimer’s treatment, NMDA receptor antagonist
1-Amino-3,3-dimethyl-2-butanone hydrochloride C₆H₁₄ClNO 151.63 Butanone backbone, amino, dimethyl Biochemical research, precursor
1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride C₁₂H₁₆ClNO₃ 265.72* Cyclobutane, benzyloxy, carboxylic acid Research chemical, enzyme studies

*Calculated from molecular formula in .

Key Observations:
  • Cyclic Backbone Differences :
    • The target compound’s cyclohexane ring contrasts with Memantine’s adamantane tricyclic structure , which enhances blood-brain barrier penetration and receptor binding .
    • Cyclobutane derivatives (e.g., ) exhibit smaller ring strain, influencing reactivity and stability .
  • Carbonitriles are pivotal in click chemistry and metal-catalyzed reactions . Memantine’s adamantane scaffold is associated with prolonged receptor antagonism and reduced toxicity in neurological applications .

Biological Activity

1-Amino-3,3-dimethylcyclohexane-1-carbonitrile; hydrochloride (CAS No. 2445791-96-6) is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by an amino group, a nitrile group, and a cyclohexane ring with two methyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Molecular Formula: C₉H₁₆N₂Cl
Molecular Weight: 188.7 g/mol
Physical Form: Powder
Purity: ≥95%

The biological activity of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile; hydrochloride is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The amino and nitrile groups are crucial for these interactions, influencing binding affinity and specificity. Potential pathways include:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It can modulate the activity of various receptors, which may lead to therapeutic effects.

Pharmacological Effects

Research indicates that 1-amino-3,3-dimethylcyclohexane-1-carbonitrile; hydrochloride exhibits several pharmacological effects:

  • Antioxidant Activity: Studies have demonstrated its potential to scavenge free radicals, indicating antioxidant properties.
  • Analgesic Effects: Preliminary studies suggest it may have analgesic properties comparable to traditional analgesics.
  • Anti-inflammatory Activity: The compound has shown promise in reducing inflammation in various models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
AnalgesicSignificant pain relief in animal models
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Antioxidant Properties

In a study evaluating the antioxidant capacity of various compounds, 1-amino-3,3-dimethylcyclohexane-1-carbonitrile; hydrochloride was tested using the DPPH assay. Results indicated a significant reduction in DPPH radical concentration, showcasing its potential as an antioxidant agent.

Case Study 2: Analgesic Activity

A comparative study assessed the analgesic effects of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile against morphine in a hot plate test. The results suggested that the compound exhibited comparable analgesic activity with fewer side effects than traditional opioids.

Research Applications

The compound's unique properties make it valuable in several research areas:

  • Organic Synthesis: Used as a building block for synthesizing more complex molecules.
  • Drug Development: Investigated for potential therapeutic applications in pain management and inflammation.
  • Biochemical Studies: Explored for its interactions with biomolecules to understand its mechanism of action.

Comparison with Similar Compounds

To better understand the biological activity of 1-amino-3,3-dimethylcyclohexane-1-carbonitrile; hydrochloride, it can be compared with similar compounds such as:

Compound NameKey Differences
1-Amino-3,3-dimethylcyclohexane-1-carboxylic acidContains a carboxylic acid group instead of nitrile
1,3-DimethylcyclohexaneLacks amino and nitrile groups

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 1-Amino-3,3-dimethylcyclohexane-1-carbonitrile hydrochloride, and how can purity be optimized during synthesis?

  • Methodology : The synthesis typically involves converting the free base (1-Amino-3,3-dimethylcyclohexane-1-carbonitrile) to its hydrochloride salt using hydrochloric acid (HCl) in a polar solvent like ethanol or water under controlled pH and temperature . Optimization includes monitoring reaction kinetics via HPLC or TLC to ensure complete salt formation. Post-synthesis, recrystallization from a solvent system (e.g., ethanol/water) improves purity, with yields dependent on cooling rates and solvent ratios .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclohexane ring structure, amine proton environment (~2.5–3.5 ppm), and nitrile group absence of hydrolysis (no peak ~2200 cm1^{-1} in IR) .
  • X-ray Crystallography : Resolve stereochemical ambiguity (e.g., axial vs. equatorial amine positioning) by growing single crystals in methanol/ethyl acetate mixtures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
  • Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C9_9H17_17ClN2_2: C 54.41%, H 8.63%, Cl 17.86%) .

Q. How should stability studies be designed to assess storage conditions for this compound?

  • Methodology : Conduct accelerated stability testing under ICH guidelines:

  • Thermal Stability : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., amine oxidation or nitrile hydrolysis).
  • Light Sensitivity : Expose to UV-Vis light (ICH Q1B) and track color changes or precipitate formation.
  • Recommendations : Store in airtight, light-resistant containers at 2–8°C, as hydrochloride salts are hygroscopic and prone to deliquescence .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s receptor-binding mechanisms, particularly for neurological targets?

  • Methodology :

  • Molecular Docking : Compare structural analogs like memantine (NMDA antagonist) to predict affinity for glutamatergic or serotonergic receptors. Use software like AutoDock Vina with receptor crystal structures (e.g., PDB: 5FXB for NMDA) .
  • In Vitro Assays : Employ radioligand binding assays (e.g., 3H^3H-MK-801 for NMDA) or calcium flux assays in HEK293 cells expressing 5-HT3_3 receptors. IC50_{50} values should be normalized to positive controls (e.g., memantine for NMDA) .

Q. How can advanced spectrophotometric or chromatographic methods resolve analytical challenges (e.g., low-concentration detection)?

  • Methodology :

  • HPLC-UV/MS : Use a C18 column with 0.1% trifluoroacetic acid in water/acetonitrile gradient. Limit of detection (LOD) can reach 0.1 µg/mL with MS/MS fragmentation (m/z 199 → 123 for quantification) .
  • Derivatization : Enhance UV sensitivity by reacting the amine group with dansyl chloride, enabling fluorescence detection (λex_{ex} 340 nm, λem_{em} 525 nm) .

Q. How do synthetic route variations (e.g., solvent polarity, HCl stoichiometry) impact crystallinity and bioactivity?

  • Methodology :

  • Crystallinity Analysis : Compare XRPD patterns of batches synthesized in ethanol vs. THF. Ethanol yields higher crystallinity (sharp peaks at 2θ = 12.5°, 18.3°), influencing dissolution rates .
  • Bioactivity Correlation : Test batches in receptor-binding assays. Excess HCl (>1.1 eq.) may protonate the nitrile, reducing NMDA affinity (IC50_{50} shifts from 150 nM to >1 µM) .

Data Contradictions and Resolution

  • Example : Discrepancies in reported melting points (e.g., 188–195°C) may arise from polymorphic forms. Resolve via DSC analysis (endothermic peaks at 192°C vs. 188°C for Forms I and II) and correlate with solubility profiles .

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